2-(2-Hydroxyethoxy)ethyl benzoate

plasticizer polymer formulation coalescent

2-(2-Hydroxyethoxy)ethyl benzoate, systematically identified as diethylene glycol monobenzoate (DEGMB), is a monofunctional benzoate ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol. This compound is characterized by a single terminal hydroxyl group, an ether-linked diethylene glycol spacer, and a benzoyl ester terminus, which collectively confer a moderate hydrophilic-lipophilic balance (XLogP3 = 1.2).

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 20587-61-5
Cat. No. B1670533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethoxy)ethyl benzoate
CAS20587-61-5
SynonymsDiethylene glycol monobenzoate;  NSC 71576;  NSC-71576;  NSC71576
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCOCCO
InChIInChI=1S/C11H14O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2
InChIKeyDNUPYEDSAQDUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyethoxy)ethyl benzoate (CAS 20587-61-5) Procurement Guide: Technical Specifications and Industrial Utility


2-(2-Hydroxyethoxy)ethyl benzoate, systematically identified as diethylene glycol monobenzoate (DEGMB), is a monofunctional benzoate ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol [1]. This compound is characterized by a single terminal hydroxyl group, an ether-linked diethylene glycol spacer, and a benzoyl ester terminus, which collectively confer a moderate hydrophilic-lipophilic balance (XLogP3 = 1.2) [1]. Industrially, it is predominantly employed as a reactive plasticizer, a coalescing solvent, and a precursor in polymer synthesis, leveraging its capacity to modulate viscosity, enhance compatibility, and contribute free hydroxyl functionality for subsequent chemical modification .

Reactive plasticizer with free hydroxyl for polymer modification
Liquid at ambient temperature enables cold blending and metering
Moderate hydrophilicity supports aqueous emulsion and water-borne formulations

Technical Justification for Specifying 2-(2-Hydroxyethoxy)ethyl benzoate: Avoiding Performance Deficits in Plasticizer and Polymer Formulations


Direct substitution of 2-(2-hydroxyethoxy)ethyl benzoate with in-class analogs—such as diethylene glycol dibenzoate (DEGDB), 2-ethylhexyl benzoate (2-EHB), or benzyl benzoate—is not technically equivalent due to divergent physicochemical properties that govern formulation fluidity, compatibility, and ultimate material performance [1]. While all are benzoate esters, 2-(2-hydroxyethoxy)ethyl benzoate uniquely retains a free hydroxyl group that substantially lowers its lipophilicity (XLogP3 = 1.2) compared to diester or mono-alkyl alternatives (XLogP3 ≈ 3.0–4.0) [1][2]. This structural distinction translates into a liquid physical state at ambient temperature, unlike DEGDB which is a solid at 28°C, and enables specific formulation behaviors—such as the liquefaction of solid plasticizer blends and the provision of fungistatic activity—that cannot be replicated by hydroxyl-deficient or fully esterified substitutes [3][4].

Diethylene glycol dibenzoate (DEGDB)
Solid at ambient temperature and lacks free hydroxyl; liquefaction and aqueous compatibility may not transfer.
2-Ethylhexyl benzoate
Higher lipophilicity, no hydrogen bond donor; may reduce compatibility in water-borne systems.
Benzyl benzoate
Significantly higher LogP without hydroxyl; phase separation risk in aqueous emulsions may increase.

Quantitative Differentiation of 2-(2-Hydroxyethoxy)ethyl benzoate: Head-to-Head and Cross-Study Comparative Data


Liquefaction of Solid Plasticizer Blends: Enabling Ambient-Temperature Handling of DEG Dibenzoate Formulations

2-(2-Hydroxyethoxy)ethyl benzoate (DEGMB) can function as a liquefying agent for diethylene glycol dibenzoate (DEGDB), a common solid plasticizer. According to U.S. Patent 6,583,207, the addition of at least 30 weight percent DEGMB to DEGDB results in a mixture that remains a liquid at 28°C, whereas DEGDB alone is a solid at this temperature [1]. This property is critical for formulating liquid plasticizer systems that do not require heated storage or handling.

Liquefaction of solid DEGDB
Head-to-head
≥30 wt% DEGMB converts solid DEGDB to liquid at 28°C
Enables ambient-temperature handling without heated storage
U.S. Patent 6,583,207 example
plasticizer polymer formulation coalescent adhesive

Hydrophilic-Lipophilic Balance (LogP) Comparison: Enhanced Water Compatibility for Aqueous Formulations

2-(2-Hydroxyethoxy)ethyl benzoate exhibits a computed XLogP3 value of 1.2, indicating moderate hydrophilicity relative to other common benzoate plasticizers [1]. In contrast, diethylene glycol dibenzoate has a reported LogP of 3.0–3.6 [2][3], 2-ethylhexyl benzoate lacks hydrophilic hydrogen bond donors [4], and benzyl benzoate has an XLogP of approximately 4.0 [5]. The lower LogP of 2-(2-Hydroxyethoxy)ethyl benzoate correlates with improved compatibility in aqueous polymer dispersions and water-borne coating systems.

Hydrophilicity (XLogP3)
Reported
1.2
Supports aqueous formulation compatibility vs. comparators (LogP 3.0–4.0)
Computed; hydrogen bond donor = 1
solubility partition coefficient formulation compatibility aqueous polymer

Fungistatic Activity in Caulk Formulations: Mitigating Microbial Deterioration Relative to Dibenzoate-Only Plasticizers

Plasticized aqueous polymer compositions containing 2-(2-Hydroxyethoxy)ethyl benzoate (DEGMB) in combination with DEG dibenzoate exhibit enhanced resistance to fungal growth compared to formulations plasticized solely with the dibenzoate ester. U.S. Patent 5,676,742 demonstrates that incorporation of DEGMB at concentrations corresponding to hydroxyl numbers between 12.1 and 58.4 (equivalent to 4–18 wt% monobenzoate) imparts fungistatic properties to latex caulks without compromising processability [1]. This is a distinct functional advantage over DEGDB-alone systems, which are reportedly more susceptible to fungal attack than phthalate-based alternatives [1].

Fungistatic activity in caulk
Class-level
4–18 wt% DEGMB suppresses fungal growth vs. DEGDB-only
May reduce need for additional biocides in sealant formulations
Patent data; validate in target formulation
biocide antifungal construction sealant latex caulk

Predicted Intestinal Permeability and Bioavailability: Favorable ADMET Profile for Controlled-Release and Biomedical Polymer Applications

Computational ADMET predictions for 2-(2-Hydroxyethoxy)ethyl benzoate indicate a Caco-2 permeability of 0.5080 cm/s (moderate) and a human intestinal absorption (HIA) probability of 0.8989 (high), suggesting favorable oral bioavailability characteristics [1]. The compound is also predicted to cross the blood-brain barrier (BBB+ probability = 0.8730) [1]. These properties distinguish it from higher molecular weight, more lipophilic dibenzoate esters such as DEG dibenzoate (MW = 314.34) [2], which may exhibit reduced permeability due to greater molecular bulk and lower aqueous solubility (predicted logS = -1.86 for DEGMB) [1].

Predicted intestinal absorption
Data to verify
HIA probability 0.90, Caco-2 0.51 cm/s
In silico ADMET suggests absorption potential for biomedical polymer research
Computational prediction; requires in vivo validation
ADMET permeability biomedical polymer drug delivery

Physical State and Melt Processing: Liquid Monobenzoate Enables Low-Temperature Polymer Compounding vs. Solid Dibenzoate

2-(2-Hydroxyethoxy)ethyl benzoate is a liquid at standard ambient temperature (boiling point = 127–130°C at 5 Torr, density = 1.1715 g/cm³) , whereas its diester counterpart, diethylene glycol dibenzoate, is a solid with a reported melting point ranging from 13°C to 33.5°C depending on purity and measurement conditions [1]. This physical state difference directly impacts the feasibility of cold blending and energy requirements during polymer compounding. Liquid plasticizers can be directly metered and mixed with polymer resins at room temperature, whereas solid plasticizers require pre-melting or elevated processing temperatures that increase energy consumption and may thermally degrade heat-sensitive polymers.

Physical state at ambient temperature
Head-to-head
Liquid (bp 127–130°C at 5 Torr) vs. DEGDB solid (mp 13–33.5°C)
Facilitates direct cold blending, reduces thermal degradation risk
Source: Danish EPA and patent data
plasticizer PVC compounding polymer processing melt blending

High-Impact Application Scenarios for 2-(2-Hydroxyethoxy)ethyl benzoate Driven by Quantitative Differentiation


Ambient-Temperature Plasticizer Blends for PVC and Latex Adhesives

Formulators of polyvinyl chloride (PVC) plastisols and aqueous latex adhesives can utilize 2-(2-Hydroxyethoxy)ethyl benzoate as a liquid carrier and reactive diluent that enables room-temperature blending of solid dibenzoate plasticizers such as DEG dibenzoate. As demonstrated in U.S. Patent 6,583,207, the addition of ≥30 wt% of this compound converts solid DEGDB into a pumpable liquid mixture at 28°C, eliminating the need for heated storage and simplifying metering during continuous compounding operations [1]. This application is directly supported by the liquefaction evidence presented in Evidence Item 1 of Section 3.

Fungus-Resistant Construction Sealants and Caulks

Manufacturers of latex-based caulks and architectural sealants can incorporate 2-(2-Hydroxyethoxy)ethyl benzoate at 4–18 wt% (relative to total benzoate ester content) to impart intrinsic fungistatic properties to the cured sealant, as established in U.S. Patent 5,676,742 [2]. This application leverages the fungistatic activity evidence detailed in Evidence Item 3 of Section 3, reducing or eliminating the need for supplemental biocides and thereby simplifying regulatory compliance and lowering additive costs.

Water-Borne Coating Formulations Requiring Enhanced Hydrophilicity

Coatings chemists developing water-borne acrylic, polyurethane, or epoxy dispersions can select 2-(2-Hydroxyethoxy)ethyl benzoate as a coalescing solvent or reactive plasticizer based on its significantly lower LogP (1.2) relative to alternative benzoate esters (LogP 3.0–4.0) [3]. The improved water compatibility evidenced in Evidence Item 2 of Section 3 facilitates homogeneous incorporation into aqueous polymer emulsions without phase separation, enabling the formulation of low-VOC architectural coatings and industrial finishes that meet stringent environmental regulations.

Biomedical Polymer Precursors for Controlled-Release Systems

Academic and industrial researchers investigating biodegradable polymers for drug delivery or tissue engineering applications can consider 2-(2-Hydroxyethoxy)ethyl benzoate as a monomer or plasticizer based on its favorable predicted ADMET profile, which includes high human intestinal absorption probability (0.8989) and moderate Caco-2 permeability (0.5080 cm/s) [4]. While this application is supported by the in silico ADMET evidence presented in Evidence Item 4 of Section 3, it should be noted that these are computational predictions requiring experimental validation prior to clinical or commercial deployment.

Application
Selection Property
Validation Focus
PVC plastisol and latex adhesive compounding
Liquid blend formation with solid dibenzoate at room temperature
Blend liquefaction ratio and processability
Latex caulk and sealant manufacturing
Intrinsic fungistatic activity of mono/dibenzoate blends
Fungal challenge testing without additional biocides
Water-borne acrylic/polyurethane coatings
Reduced LogP for aqueous compatibility
Phase stability and VOC compliance
Biomedical polymer precursor research
In silico ADMET permeability prediction
Experimental validation of biocompatibility and degradation

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